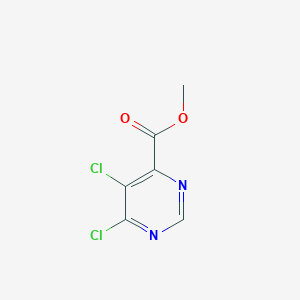
2-chloro-5-(chloromethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with chlorine atoms at the 2 and 5 positions, a chloromethyl group at the 5 position, and a methyl group at the 4 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst. The reaction is carried out in an airlift circulating reactor, where nitrogen is introduced to create an internal recycle flow. Chlorine gas is then introduced, and the reaction is monitored using gas-phase chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of airlift circulating reactors allows for efficient mixing and chlorination, resulting in higher yields and reduced chlorine consumption. This method also minimizes energy consumption and improves the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for biologically active compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(chloromethyl)-4-methylpyridine primarily involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of neonicotinoid insecticides, the compound targets insect nicotinic acetylcholine receptors, leading to the disruption of neural transmission and ultimately causing the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Lacks the methyl group at the 4 position.
2-Chloro-5-(methyl)pyridine: Lacks the chloromethyl group at the 5 position.
2-Chloro-4-methylpyridine: Lacks the chloromethyl group at the 5 position.
Uniqueness
2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for selective reactions that are not possible with other similar compounds, making it a versatile and important chemical in research and industry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-(chloromethyl)-4-methylpyridine involves the chlorination of 2-methyl-5-(methylthio)pyridine followed by the reaction with formaldehyde and hydrochloric acid.", "Starting Materials": [ "2-methyl-5-(methylthio)pyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Chlorination of 2-methyl-5-(methylthio)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2-chloro-5-(methylthio)-4-methylpyridine.", "Reaction of 2-chloro-5-(methylthio)-4-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to yield 2-chloro-5-(chloromethyl)-4-methylpyridine." ] } | |
CAS-Nummer |
1211532-12-5 |
Molekularformel |
C7H7Cl2N |
Molekulargewicht |
176 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



